molecular formula C21H18F2N6O3 B2591259 N-(3-fluoro-4-methoxyphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide CAS No. 1251690-90-0

N-(3-fluoro-4-methoxyphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide

Cat. No.: B2591259
CAS No.: 1251690-90-0
M. Wt: 440.411
InChI Key: PXWNAQVTJLZTJZ-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazolo[4,3-c]pyrimidine core substituted with a 3-oxo group at position 3, a 4-fluorophenylamino group at position 5, and a methyl group at position 5. The acetamide side chain is linked to a 3-fluoro-4-methoxyphenyl group, contributing to its unique electronic and steric profile.

Properties

IUPAC Name

2-[5-(4-fluoroanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N6O3/c1-12-9-18-27-28(11-19(30)25-15-7-8-17(32-2)16(23)10-15)21(31)29(18)20(24-12)26-14-5-3-13(22)4-6-14/h3-10H,11H2,1-2H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWNAQVTJLZTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(C(=O)N2C(=N1)NC3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methoxyphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves multiple steps, starting with the preparation of the triazolopyrimidine core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methoxyphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the aromatic rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Potassium fluoride or cesium fluoride in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-fluoro-4-methoxyphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methoxyphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity through inhibition or activation. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight Key References
Target Compound [1,2,4]Triazolo[4,3-c]pyrimidine 3-oxo, 5-(4-fluorophenylamino), 7-methyl, N-(3-fluoro-4-methoxyphenyl)acetamide C₂₂H₁₈F₂N₆O₃* ~452.42 (estimated)
Compound [1,2,4]Triazolo[4,3-c]pyrimidine 3-oxo, 5-(4-fluorophenylamino), 7-methyl, N-(2,5-dimethylphenyl)acetamide C₂₂H₂₁FN₆O₂ 420.45
(Compound 19b) Pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine 4-Chlorophenyl (thiophene), 9-phenyl C₂₅H₁₅Cl₂N₇O₂ ~548.38
(Compound 3) [1,2,4]Triazolo[1,5-a]pyrimidine 6-(3-difluoromethylpyridin-2-yl), N-(4-fluorophenyl)dimethyloxazole-carboxamide C₂₃H₁₇F₃N₆O₂ 502.42

*Estimated based on structural similarity to .

Key Observations :

  • The target compound differs from by replacing the 2,5-dimethylphenyl group with a 3-fluoro-4-methoxyphenyl acetamide.
  • Compared to ’s pyrrolo-triazolopyrimidine derivatives (e.g., 19b), the target lacks a fused pyrrole ring but retains the triazolopyrimidine core. The absence of a chlorophenyl group (as in 19b) may reduce cytotoxicity but improve selectivity .
  • ’s compounds (e.g., 3) utilize a [1,2,4]triazolo[1,5-a]pyrimidine scaffold with pyridine and oxazole substituents, highlighting the role of heteroaromatic extensions in proteasome inhibition .

Table 2: Reported Bioactivities of Analogous Compounds

Compound Biological Activity Mechanism/Target Key Findings References
(19b) Anticancer Undisclosed (likely kinase inhibition) Higher activity than doxorubicin (IC₅₀ < 1 μM against MCF-7 cells). Chlorophenyl and triazolopyrimidine moieties critical for potency.
(3) Antileishmanial Kinetoplastid proteasome inhibition EC₅₀ = 0.3 μM against Leishmania donovani. Difluoromethylpyridine enhances metabolic stability.
Compound (N-(3-chloro-4-fluorophenyl)-...) Antibacterial/antifungal Undisclosed Triazole-thioacetamide structure suggests potential enzyme inhibition (e.g., DHFR).

Key Observations :

  • The target compound’s 4-fluorophenylamino group aligns with ’s active derivatives, where halogenated aryl groups enhance DNA intercalation or kinase binding .
  • demonstrates that fluorinated pyridine substituents improve pharmacokinetics, suggesting the target’s 3-fluoro-4-methoxyphenyl group may similarly enhance bioavailability .
  • The acetamide linkage in the target compound is structurally analogous to ’s thioacetamide derivatives, which exhibit antibacterial activity via sulfhydryl group interactions .

Biological Activity

N-(3-fluoro-4-methoxyphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound belongs to a class of triazole derivatives, characterized by the presence of a triazolo-pyrimidine core. Its structure can be represented as follows:

\text{N 3 fluoro 4 methoxyphenyl 2 5 4 fluorophenyl amino 7 methyl 3 oxo 2H 3H 1 2 4 triazolo 4 3 c pyrimidin 2 yl}acetamide}

The biological activity of this compound is primarily attributed to its ability to inhibit specific pathways involved in cell proliferation and inflammation. The triazole moiety is known for its role in modulating various biological processes:

  • Inhibition of Kinases : The compound has been shown to inhibit p38 MAPK (Mitogen-Activated Protein Kinase), which plays a critical role in inflammatory responses and cancer cell proliferation.
  • Antioxidant Activity : It exhibits significant antioxidant properties, which can protect cells from oxidative stress-induced damage.
  • Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
U-87 (Glioblastoma)10.5Induction of apoptosis via caspase activation
MDA-MB-231 (Breast Cancer)12.0Inhibition of p38 MAPK pathway

The IC50 values indicate the concentration required to inhibit 50% of cell viability, suggesting that the compound is more effective against glioblastoma compared to breast cancer cell lines .

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging method. The compound demonstrated an IC50 value significantly lower than that of ascorbic acid, indicating superior antioxidant activity.

CompoundIC50 (µM)
N-(3-fluoro-4-methoxyphenyl)-...25
Ascorbic Acid35

This data suggests that the compound can effectively scavenge free radicals, contributing to its potential therapeutic effects in oxidative stress-related diseases .

Case Studies

A notable case study involved administering the compound in a preclinical model of inflammation. Mice treated with N-(3-fluoro-4-methoxyphenyl)-... showed a significant reduction in inflammatory markers compared to control groups. The study highlighted the compound's ability to suppress TNF-alpha release and reduce swelling in induced paw edema models .

Q & A

Q. What are the critical steps in synthesizing this compound with high purity?

Methodological Answer:

  • Key Steps :
    • Condensation Reactions : Use chloroacetylated intermediates and potassium carbonate in DMF to form the acetamide backbone, as demonstrated in analogous triazolopyrimidine syntheses .
    • Steric Considerations : Introduce fluorine and methoxy substituents early to avoid steric hindrance during cyclization.
    • Purification : Monitor reaction progress via TLC and employ column chromatography for isolation. Adjust solvent polarity (e.g., ethyl acetate/hexane mixtures) to optimize yield .
  • Purity Validation : Confirm purity (>95%) via HPLC and mass spectrometry, referencing PubChem’s analytical protocols for related acetamide derivatives .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Methodological Answer:

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and intermolecular interactions. For example, analogous triazolopyrimidines exhibit planar heterocyclic cores with dihedral angles <10° between fused rings, critical for π-π stacking .
  • Insights :
    • Fluorine atoms participate in weak C–H···F hydrogen bonds, influencing crystal packing .
    • Methoxy groups adopt equatorial orientations to minimize steric strain .

Q. What spectroscopic methods validate the compound’s structure?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and methyl/methoxy groups (δ 2.1–3.8 ppm). For example, the 4-fluorophenylamino moiety shows distinct coupling patterns (J = 8–9 Hz) .
    • ¹³C NMR : Confirm carbonyl (C=O, δ 165–175 ppm) and triazole carbons (δ 140–160 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer:

  • Modifications :
    • Fluorine Substitution : Replace 4-fluorophenyl with trifluoromethyl to enhance lipophilicity and metabolic stability, as seen in related pyrimidine derivatives .
    • Methoxy Position : Shift the methoxy group from C4 to C5 to evaluate steric effects on target binding .
  • Assays : Conduct in vitro kinase inhibition assays (e.g., EGFR or VEGFR2) and correlate results with computational docking (AutoDock Vina) to identify critical binding residues .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Root Causes :
    • Assay Variability : Differences in cell lines (e.g., HepG2 vs. MCF-7) or incubation times .
    • Solubility Issues : Use DMSO stocks at <0.1% to avoid cytotoxicity artifacts .
  • Resolution Strategies :
    • Standardize protocols (e.g., MTT assay with 48-hour exposure).
    • Validate results across multiple labs using PubChem’s bioactivity datasets as benchmarks .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • Tools :
    • SwissADME : Predict logP (∼2.8) and BBB permeability, leveraging the 4-fluorophenyl group’s contribution to lipophilicity .
    • MD Simulations : Simulate binding to serum albumin to assess plasma protein binding (>90% expected) .
  • Metabolic Stability : CYP450 metabolism can be mitigated by introducing electron-withdrawing groups (e.g., fluorine) at vulnerable positions .

Q. How can selective functionalization of the triazolopyrimidine core be achieved?

Methodological Answer:

  • Strategies :
    • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amino group during bromination at C5 .
    • Cross-Coupling : Apply Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at C7, using palladium catalysts (Pd(PPh₃)₄) and microwave-assisted heating .
  • Challenges : Avoid ring-opening side reactions by maintaining pH >7 during functionalization .

Q. What analytical methods quantify degradation products under stressed conditions?

Methodological Answer:

  • Forced Degradation :
    • Hydrolysis : Expose to 0.1M HCl/NaOH (70°C, 24 hours) and analyze via LC-MS to identify hydrolyzed acetamide or triazole ring-opened products .
    • Oxidation : Treat with 3% H₂O₂ and monitor for N-oxide formation using high-resolution MS .
  • Stability-Indicating Methods : Develop a gradient HPLC method (C18 column, 0.1% formic acid/acetonitrile) to resolve degradation peaks .

Q. How do fluorine atoms influence the compound’s electronic and steric properties?

Methodological Answer:

  • Electronic Effects :
    • σ‑Withdrawal : Fluorine increases the electrophilicity of the triazole ring, enhancing hydrogen-bond acceptor capacity .
    • π‑Donation : Stabilizes adjacent carbonyl groups via resonance, as seen in SC-XRD bond length data (C=O: 1.22 Å vs. 1.24 Å in non-fluorinated analogs) .
  • Steric Effects : Ortho-fluorine on the phenyl ring introduces torsional strain, reducing rotational freedom and favoring bioactive conformations .

Q. What in vivo models are suitable for evaluating therapeutic potential?

Methodological Answer:

  • Models :
    • Xenograft Mice : Assess antitumor efficacy using HCT-116 colon cancer cells, dosing at 10–50 mg/kg (oral, QD) .
    • Pharmacokinetics : Measure plasma half-life (t₁/₂) and AUC via LC-MS/MS, noting the impact of hepatic first-pass metabolism .
  • Toxicity : Perform histopathology on liver/kidney tissues to detect off-target effects .

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